

## Comparative analysis of Govorestat's effect in different rare disease models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Govorestat |           |  |  |  |
| Cat. No.:            | B605652    | Get Quote |  |  |  |

# Govorestat's Promise in Rare Metabolic Disorders: A Comparative Analysis

An in-depth look at the efficacy of **Govorestat**, an investigational aldose reductase inhibitor, across three rare metabolic diseases: Classic Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG). This guide synthesizes preclinical and clinical data to offer researchers, scientists, and drug development professionals a comprehensive comparison of **Govorestat**'s performance against standard of care and other emerging therapies.

**Govorestat** (AT-007) is a novel, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) under development by Applied Therapeutics.[1] Its mechanism of action centers on blocking the enzyme aldose reductase, a key player in the polyol pathway. This pathway, when dysregulated in certain genetic disorders, leads to the accumulation of toxic sugar alcohols, causing a cascade of cellular damage. This guide provides a comparative analysis of **Govorestat**'s effect in different rare disease models, presenting experimental data, detailed protocols, and visualizations to objectively assess its therapeutic potential.

### **Mechanism of Action: Targeting the Polyol Pathway**

**Govorestat**'s therapeutic strategy is rooted in the inhibition of aldose reductase.[1] In Classic Galactosemia, this enzyme converts galactose into the toxic metabolite galactitol.[2] Similarly, in SORD deficiency, aldose reductase mediates the conversion of glucose to sorbitol.[3] By



blocking this initial step, **Govorestat** aims to prevent the accumulation of these damaging sugar alcohols and thereby mitigate the downstream pathological consequences.



Click to download full resolution via product page

Caption: Govorestat inhibits aldose reductase, blocking toxic metabolite production.

## Comparative Efficacy in Rare Disease Models Classic Galactosemia

Standard of Care: The current standard of care for Classic Galactosemia is a lifelong, strict galactose-restricted diet. While this diet is crucial for preventing acute neonatal complications, it does not prevent long-term complications such as cognitive impairment, speech difficulties, and neurological disorders.[4]

#### Govorestat's Performance:







Preclinical Evidence: In a rat model of Classic Galactosemia, **Govorestat** treatment led to a significant reduction in galactitol levels, which was associated with improvements in neurological, behavioral, and ocular outcomes.[2]

Clinical Trial Data: The ACTION-Galactosemia Kids study, a Phase 3 clinical trial, evaluated the efficacy and safety of **Govorestat** in children aged 2-17.[5][6] While the trial did not meet its primary composite endpoint with statistical significance (p=0.1030), it demonstrated a consistent and sustained clinical benefit on several individual measures, including activities of daily living, behavior, cognition, fine motor skills, and tremor.[7][8] A Phase 1/2 study in adults also showed that **Govorestat** was well-tolerated and significantly reduced plasma galactitol levels by approximately 50% from baseline at a dose of 20 mg/kg.[2][8]



| Classic Galactosemia: Govorestat vs. Placebo (ACTION- Galactosemia Kids Trial) | Govorestat                        | Placebo | p-value     | Citation |
|--------------------------------------------------------------------------------|-----------------------------------|---------|-------------|----------|
| Primary Endpoint<br>(Global<br>Statistical Test)                               | Systematic improvement            | -       | 0.1030      | [7][8]   |
| Tremor (Archimedes Spiral Drawing Test)                                        | Statistically significant benefit | -       | 0.0428      | [7][8]   |
| Adaptive Skills (BASC-3 Adaptive Skills Index)                                 | Statistically significant benefit | -       | 0.0265      | [7][8]   |
| Plasma Galactitol Reduction (Adults, 20 mg/kg)                                 | ~50% reduction from baseline      | -       | Significant | [2][8]   |

Alternative Investigational Therapies: Other therapeutic strategies being explored for Classic Galactosemia include gene therapy, mRNA therapy, and pharmacological chaperones aimed at restoring GALT enzyme activity.[4] Galactokinase 1 (GALK1) inhibitors are also under investigation to reduce the accumulation of galactose-1-phosphate.[4]

#### Sorbitol Dehydrogenase (SORD) Deficiency

Standard of Care: There are currently no approved disease-modifying therapies for SORD deficiency. Management is focused on supportive care, including physical and occupational therapy to manage symptoms of this progressive hereditary neuropathy.[9]



#### Govorestat's Performance:

Preclinical Evidence: In a Drosophila model of SORD deficiency, **Govorestat** treatment significantly reduced sorbitol levels and mitigated synaptic degeneration, leading to improved synaptic transduction and locomotor activity.

Clinical Trial Data: The INSPIRE trial, a Phase 3 study in patients aged 16-55 with SORD deficiency, demonstrated that **Govorestat** met its primary endpoints at a 12-month interim analysis.[10][11] Treatment with **Govorestat** resulted in a statistically significant reduction in blood sorbitol levels compared to placebo (p<0.001).[12] Furthermore, there was a significant correlation between the reduction in sorbitol and an improvement in the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM).[10][11] Patients treated with **Govorestat** also showed significant improvements in the patient-reported outcome measure, the CMT Health Index (CMT-HI).[10][13]

| SORD Deficiency: Govorestat vs. Placebo (INSPIRE Trial - 12-month interim analysis) | Govorestat                | Placebo | p-value     | Citation |
|-------------------------------------------------------------------------------------|---------------------------|---------|-------------|----------|
| Blood Sorbitol<br>Reduction                                                         | ~52% mean reduction       | -       | <0.001      | [12]     |
| Correlation of Sorbitol Reduction with CMT-FOM                                      | Statistically significant | -       | 0.05        | [11]     |
| CMT Health<br>Index (Patient-<br>Reported<br>Outcomes)                              | Highly significant effect | -       | Significant | [10][13] |



Alternative Investigational Therapies: The therapeutic landscape for SORD deficiency is currently limited, with **Govorestat** being the most advanced investigational therapy.

## Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG)

Standard of Care: There are no approved treatments for PMM2-CDG. The management of this multisystem disorder is supportive and aims to address specific symptoms.[1]

#### Govorestat's Performance:

Preclinical and In Vitro Evidence: In vitro studies using fibroblasts from a PMM2-CDG patient showed that **Govorestat** treatment led to an approximately 40% increase in PMM2 enzyme activity.[14]

Clinical Evidence (Single-Patient Case Study): A single patient with PMM2-CDG treated with **Govorestat** under an expanded access program for 36 months showed promising results. The treatment was well-tolerated, and improvements were observed in liver transaminases, clotting factors, and whole blood sorbitol levels. The Nijmegen Pediatric CDG Rating Scale (NPCRS) score improved by 9 points (a 46% improvement) over the course of treatment.

Alternative Investigational Therapies: GLM101, a mannose-1-phosphate replacement therapy developed by Glycomine, is currently in a Phase 2b clinical trial (NCT06892288) for the treatment of PMM2-CDG.[15][16] GLM101 aims to bypass the deficient PMM2 enzyme by directly supplying mannose-1-phosphate.[15]

### **Experimental Protocols**

Detailed experimental protocols for the key clinical trials are summarized below:

#### **ACTION-Galactosemia Kids (NCT04902781)**

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Participants: 47 children aged 2-17 years with a confirmed diagnosis of Classic Galactosemia.[5][6]



- Intervention: Participants were randomized in a 2:1 ratio to receive either oral Govorestat or placebo once daily for 18 months.[5]
- Primary Endpoint: A composite global statistical test comprising four assessments: OWLS-2 Oral Expression (OE), OWLS-2 Listening Comprehension (LC), BASC-3 Behavior Symptoms Index (BSI), and the BASC-3 Activities of Daily Living (ADL).[7]
- Key Secondary Endpoints: Included assessments of tremor, fine motor skills, and adaptive skills.[7][8] Plasma galactitol levels were also monitored.[5]

## Screening & Enrollment 47 Children (2-17 years) with Classic Galactosemia Randomization (2:1) Placebo (n≈16) Govorestat (n≈31) Treatment (18 Months) **Oral Govorestat** Oral Placebo Once Daily Once Daily Endpoint Assessment Secondary Endpoints: Primary Endpoint: Tremor, Fine Motor Skills, Composite Global Statistical Test Adaptive Skills, Galactitol Levels

ACTION-Galactosemia Kids Trial Workflow

Click to download full resolution via product page



Caption: Workflow of the ACTION-Galactosemia Kids clinical trial.

### **INSPIRE Trial (NCT05397665)**

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[10]
- Participants: 56 patients aged 16-55 years with a confirmed diagnosis of SORD Deficiency.
   [11]
- Intervention: Participants were randomized to receive either oral Govorestat or placebo once daily.[10]
- Primary Endpoints (12-month interim analysis):
  - Reduction in blood sorbitol levels.[11]
  - Correlation of sorbitol reduction with the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM).[11]
- Key Secondary Endpoint: Change in the CMT Health Index (CMT-HI), a patient-reported outcome measure.[10]





INSPIRE Trial Workflow (SORD Deficiency)

Click to download full resolution via product page

Caption: Workflow of the INSPIRE clinical trial for SORD deficiency.

#### Conclusion

Govorestat has demonstrated a consistent ability to reduce the accumulation of toxic sugar alcohols in various rare disease models. In SORD deficiency, this biochemical effect has translated into statistically significant improvements in clinical outcomes at the 12-month mark of the INSPIRE trial. In Classic Galactosemia, while the primary endpoint of the ACTION-Galactosemia Kids trial was not met, the data suggest a beneficial effect on several clinically meaningful aspects of the disease. For PMM2-CDG, the evidence is still in its early stages but warrants further investigation.



The development of **Govorestat** represents a significant step forward in the therapeutic landscape for these debilitating rare diseases, which currently have limited to no treatment options. The ongoing and future clinical studies will be crucial in further defining the clinical efficacy and safety profile of **Govorestat** and its potential to become a valuable therapeutic option for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor Govorestat (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A promising aldose reductase inhibitor in SORD-related neuropathy Institut de Myologie [institut-myologie.org]
- 4. Current and Future Treatments for Classic Galactosemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical benefit of govorestat in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission Medthority [medthority.com]
- 8. neurologylive.com [neurologylive.com]
- 9. CMT-SORD Sorbitol Dehydrogenase (SORD) Deficiency | CMTA [cmtausa.org]
- 10. Investigational Treatment Promising for SORD Deficiency [medscape.com]
- 11. Applied aims for approval post-Phase III win with SORD deficiency drug Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Applied Therapeutics Announces Clinical Benefit of [globenewswire.com]
- 13. Positive Interim Govorestat Results in SORD Deficiency Phase 3 Trial [synapse.patsnap.com]



- 14. Treatment of Single Patient With PMM2-Congenital Disorder of Glycosylation With Govorestat (AT-007), an Aldose Reductase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 15. glycomine.com [glycomine.com]
- 16. glycomine.com [glycomine.com]
- To cite this document: BenchChem. [Comparative analysis of Govorestat's effect in different rare disease models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605652#comparative-analysis-of-govorestat-s-effect-in-different-rare-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com